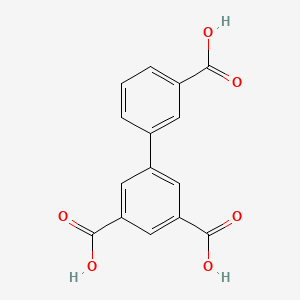

3-(3,5-ジカルボキシフェニル)安息香酸

概要

説明

“3-(3,5-Dicarboxyphenyl)benzoic acid” is a complex organic compound. It is related to coordination polymers, which are a subclass of coordination complexes that possess unique opto-electronic properties . These properties make them useful for a wide range of applications such as sensing and photocatalysis .

Synthesis Analysis

The synthesis of related compounds involves hydrothermal conditions. For instance, coordination polymers with the formula [Mn2(HL)(NMP)(H2O)2]n were synthesized under hydrothermal conditions . The synthesis process involves complex reactions and careful control of conditions .

Molecular Structure Analysis

The molecular structure of these compounds is complex and often involves coordination polymers. Single-crystal X-ray analysis revealed a distorted octahedral geometry around Mn(II) in these coordination polymers . They form an extended hydrogen bonding and π⋯π stacking interaction-assisted network .

Chemical Reactions Analysis

These compounds can participate in various chemical reactions. For example, they have been used as photocatalysts for the photodecomposition of antibiotics . The exact reactions will depend on the specific compound and conditions.

作用機序

Target of Action

It’s known that similar compounds have been used in the synthesis of coordination polymers . These polymers have unique opto-electronic properties and can be utilized for a wide range of applications such as sensing and photocatalysis .

Mode of Action

The compound interacts with its targets to form coordination polymers. The single-crystal X-ray analysis revealed a distorted octahedral geometry around Mn (II) in these polymers, and they form an extended hydrogen bonding and π⋯π stacking interaction-assisted network .

Biochemical Pathways

The compound’s role in the formation of coordination polymers suggests it may influence pathways related to opto-electronic properties and photocatalysis .

Pharmacokinetics

The compound’s use in the synthesis of coordination polymers suggests it may have unique chemical stability and reactivity characteristics .

Result of Action

The result of the compound’s action is the formation of coordination polymers with unique opto-electronic properties. These polymers have been used as photocatalysts for the photodecomposition of antibiotics, including chloramphenicol (CAP), nitrofurazone (NFZ), ornidazole (ODZ), oxytetracycline (OXY) and sulfamethoxazole (SMT) .

Action Environment

The action of 3-(3,5-Dicarboxyphenyl)benzoic Acid is influenced by environmental factors such as temperature and light. For instance, the coordination polymers synthesized using this compound have variable thermal stability in the range of 82–194 °C .

実験室実験の利点と制限

3-(3,5-Dicarboxyphenyl)benzoic acid has several advantages for lab experiments. It is readily available and can be synthesized using simple and inexpensive methods. It forms stable MOFs that can be easily characterized using various techniques such as X-ray diffraction and spectroscopy. However, 3-(3,5-Dicarboxyphenyl)benzoic acid-based MOFs have some limitations such as low stability under acidic or basic conditions and limited thermal stability.

将来の方向性

3-(3,5-Dicarboxyphenyl)benzoic acid-based MOFs have a wide range of potential applications in various fields such as gas storage, catalysis, and drug delivery. Future research should focus on developing new 3-(3,5-Dicarboxyphenyl)benzoic acid-based MOFs with improved stability and properties. The use of 3-(3,5-Dicarboxyphenyl)benzoic acid-based MOFs in biomedical applications such as cancer therapy and imaging should also be explored. In addition, the development of new synthesis methods for 3-(3,5-Dicarboxyphenyl)benzoic acid and its derivatives should be investigated to expand the range of ligands available for MOF synthesis.

Conclusion

In conclusion, 3-(3,5-Dicarboxyphenyl)benzoic acid is a versatile ligand that has been extensively used in scientific research for the synthesis of MOFs. It has several advantages for lab experiments and has shown promising results in various applications such as gas separation, sensing, and drug delivery. Future research should focus on developing new 3-(3,5-Dicarboxyphenyl)benzoic acid-based MOFs with improved stability and properties and exploring their potential applications in biomedical fields.

科学的研究の応用

光触媒作用と抗生物質の光分解

この化合物は、独自の光電子特性を有する配位ポリマーの合成に使用されてきました . これらの特性により、センシングや光触媒などの幅広い用途に適しています . 特に、これらのポリマーは、クロラムフェニコール(CAP)、ニトロフラゾン(NFZ)、オルニダゾール(ODZ)、オキシテトラサイクリン(OXY)、スルファメトキサゾール(SMT)などの抗生物質の光分解のための光触媒として使用されてきました .

配位ポリマーの合成

この化合物は、水熱条件下で新しい配位ポリマーの合成に使用されてきました . これらのポリマーは、82〜194°Cの範囲で可変の熱安定性を示します .

C-C結合開裂

この化合物は、亜鉛(II)有機骨格の構築中に、穏やかな反応条件下で2つのフェニル基間のC(sp2)–C(sp2)σ結合を切断するためのシンプルで効果的な戦略に使用されてきました .

ホモポリイミドの合成

この化合物は、3,5-ジアミノ安息香酸と各種テトラカルボン酸二無水物に基づくホモポリイミドのワンステップ合成に使用されてきました . 調製されたCPI溶液は、石英ライトガイドの保護コーティングの製造にインサイチューで使用できます .

生化学分析

Biochemical Properties

3-(3,5-Dicarboxyphenyl)benzoic acid has been found to interact with various biomolecules in its applications. For instance, in the construction of MOFs, it interacts with zinc ions to form a microporous framework . The nature of these interactions is largely ionic, involving the carboxyl groups of the compound and the metal ions .

Molecular Mechanism

At the molecular level, 3-(3,5-Dicarboxyphenyl)benzoic acid exerts its effects through its interactions with other molecules. In the case of MOF construction, it binds to metal ions through its carboxyl groups, forming a stable framework .

Temporal Effects in Laboratory Settings

The stability of 3-(3,5-Dicarboxyphenyl)benzoic acid in MOFs has been demonstrated, with the constructed MOFs showing stability in air as well as in acidic and basic aqueous media at room temperature .

特性

IUPAC Name |

5-(3-carboxyphenyl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-13(17)9-3-1-2-8(4-9)10-5-11(14(18)19)7-12(6-10)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHLSHSAOIJBHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630639 | |

| Record name | [1,1'-Biphenyl]-3,3',5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

863495-62-9 | |

| Record name | [1,1'-Biphenyl]-3,3',5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

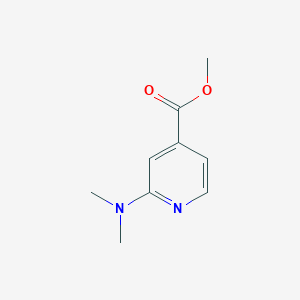

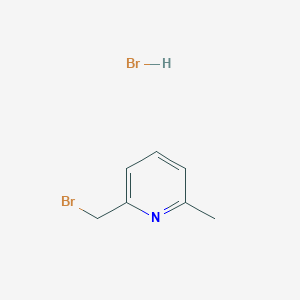

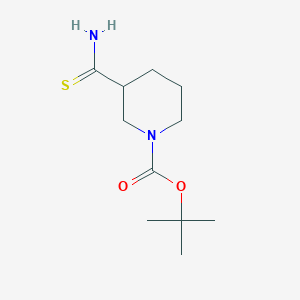

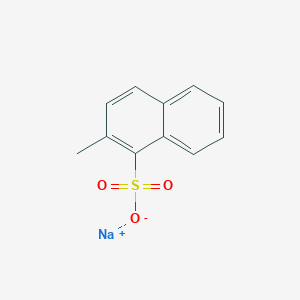

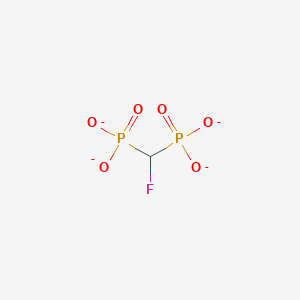

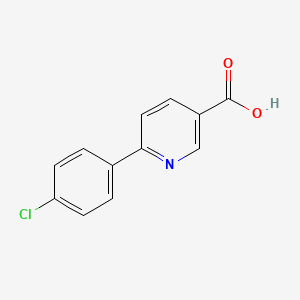

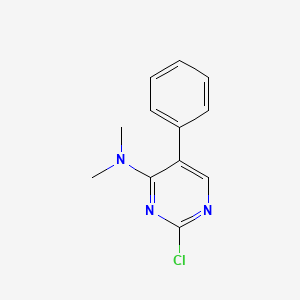

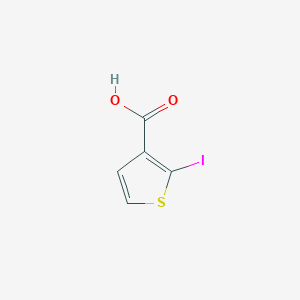

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-3'-(trifluoromethyl)-](/img/structure/B1613398.png)

![7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1613405.png)